tert-Butyl phosphate

概要

説明

Tert-Butyl phosphate (TBPO) is an extremely toxic bicyclic phosphate convulsant and GABA receptor antagonist . It is utilized as an intermediate to prepare N-phosphonooxymethyl prodrugs, which increase bioavailability, and to prepare Nasicon-type phosphates used in fast ion conductors with low thermal expansion ceramics .

Synthesis Analysis

The synthesis of tert-Butyl phosphate involves the reaction of secondary phosphite antioxidant degradation products . The reaction is preferably carried out in two steps involving the preparation of triphenyl phosphate in the first step and its transesterification by tert-butylphenol in the second step .Molecular Structure Analysis

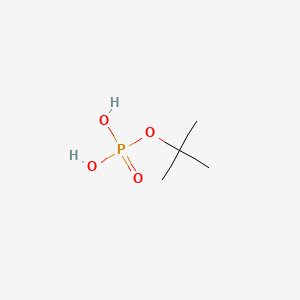

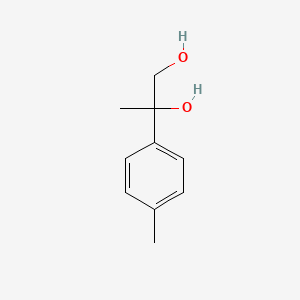

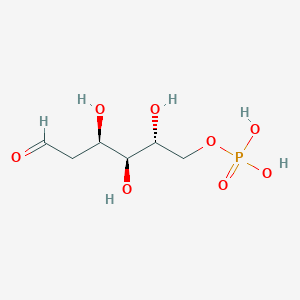

The molecular structure of tert-Butyl phosphate is C12H27O3P . The structure elucidation can be confirmed by techniques such as chromatography and mass spectrometry .Chemical Reactions Analysis

Tert-Butyl phosphate undergoes various chemical reactions. For instance, it is involved in the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor . It also reacts with water to liberate extremely flammable gases .Physical And Chemical Properties Analysis

Tert-Butyl phosphate is highly soluble in polar solvents such as water and alcohols . More detailed physical and chemical properties can be found in the safety data sheet .科学的研究の応用

Photochemistry of Phosphate Esters : Tert-Butyl phosphate is involved in the photochemical cleavage of benzyl diethyl phosphates, producing benzyl tert-butyl ether in tert-butyl alcohol upon direct irradiation. This process establishes the multiplicity of the reactive excited state as the singlet state (Givens & Matuszewski, 1984).

Pharmaceutical Synthesis : It is used in the preparation of di-tert-butyl (chloromethyl) phosphate, a key compound in forming phosphon-oxymethyl pro-drugs. This involves an improved synthesis process starting from PCl3 and a H2O2/catalytic KI mediated oxidation (Zheng et al., 2014).

Solid-Phase Synthesis of Phosphopeptides : Tert-Butyl phosphate is crucial in preparing asymmetrically protected phosphoramidite for solid-phase phosphopeptide synthesis, facilitating global phosphorylation during peptide synthesis (Kupihar et al., 2000).

Studying Oxidative Stress in Cells : In biological research, tert-Butyl phosphate derivatives are used to study the effect of oxidative stress on living cells, particularly focusing on the impact on DNA bases in mammalian cells (Altman et al., 1993; Altman et al., 1994).

Environmental Pollution Studies : Tert-Butyl phosphate compounds are identified in environmental studies, such as in dust from electronic-waste-recycling facilities and in residential dust, indicating their role as flame retardants or plasticizers (Kemsley, 2018).

Bioremediation of Pollutants : It has applications in the study of bioremediation, particularly in the degradation of methyl tert-butyl ether (MTBE) by microbial consortia in contaminated environments (Volpe et al., 2009).

In Vitro Metabolism Studies : Tert-Butyl phosphate esters are studied for their metabolism using human liver subcellular fractions, providing insights into their biological fate in human tissues and identifying appropriate biomarkers of exposure (Phillips et al., 2020).

Safety And Hazards

将来の方向性

Tert-Butyl phosphate and its related compounds are likely to be formed from similar widely used phosphite antioxidants used in materials for the manufacturing of single-use (SU) equipment . Future research could focus on the potential adverse effects of TnBP on the neurobehavior of C. elegans . Another potential direction could be the development of fire-resistant oils derived from triaryl phosphates .

特性

IUPAC Name |

tert-butyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O4P/c1-4(2,3)8-9(5,6)7/h1-3H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDFFAPCSABAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00946616 | |

| Record name | tert-Butyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl phosphate | |

CAS RN |

2382-75-4 | |

| Record name | tert-Butyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Iodobenzo[b]thiophene-2-carboxamidine](/img/structure/B1201917.png)